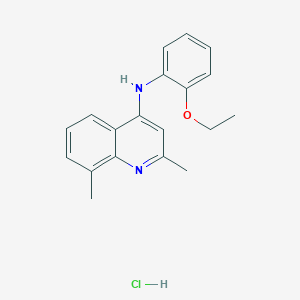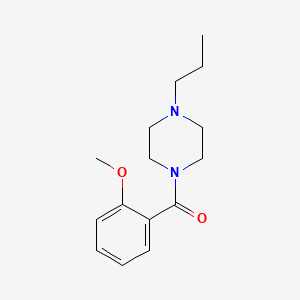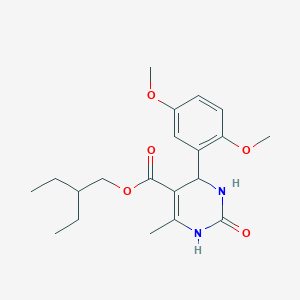![molecular formula C17H17FN2O2 B5006468 N-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5006468.png)
N-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide, also known as DAA-1106, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of benzamide derivatives and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide involves its interaction with the sigma-1 receptor. This interaction leads to the modulation of various cellular processes such as calcium signaling, oxidative stress, and protein folding. This compound has also been found to interact with other proteins such as the voltage-gated calcium channels and the N-methyl-D-aspartate receptor, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This compound has also been found to have analgesic effects by modulating the activity of the voltage-gated calcium channels. Additionally, it has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using N-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide in lab experiments include its high affinity and selectivity towards the sigma-1 receptor, its neuroprotective and anti-inflammatory properties, and its potential therapeutic applications. However, the limitations of using this compound in lab experiments include its high cost, its limited availability, and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
There are several future directions for the research on N-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide. One direction is to study its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is to investigate its mechanism of action in more detail and to identify other proteins that it may interact with. Additionally, further research is needed to optimize the synthesis method and to develop more efficient and cost-effective ways of producing this compound.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its high affinity and selectivity towards the sigma-1 receptor, its neuroprotective and anti-inflammatory properties, and its potential applications in various neurological disorders make it a promising compound for further research. However, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method for more efficient and cost-effective production.
Synthesis Methods
The synthesis of N-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide involves the reaction of 2-fluorobenzoic acid with 2-amino-3,5-dimethylbenzoic acid in the presence of thionyl chloride. The resulting product is then reacted with N,N-diethylformamide to obtain the final compound. This synthesis method has been reported in various scientific literature and has been optimized for high yield and purity.
Scientific Research Applications
N-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit high affinity and selectivity towards the sigma-1 receptor, which is a protein that is involved in various cellular processes. This compound has been found to have neuroprotective, anti-inflammatory, and analgesic properties and has been studied for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
N-[2-(3,5-dimethylanilino)-2-oxoethyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c1-11-7-12(2)9-13(8-11)20-16(21)10-19-17(22)14-5-3-4-6-15(14)18/h3-9H,10H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWCNQFAXZVULG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CNC(=O)C2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,4-dichloro-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide](/img/structure/B5006411.png)
![N-(2-bromophenyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5006418.png)


![1-ethyl-17-(2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5006447.png)
![4-(2-nitrophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5006453.png)
![2,4,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5006461.png)

![N-(5-{[(cinnamoylamino)carbonothioyl]amino}-2-methylphenyl)benzamide](/img/structure/B5006490.png)
![methyl 2-{[(2-phenylcyclopropyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5006497.png)
![1-{2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B5006511.png)